molecular formula C18H11Cl4O5P B12788739 Diphenyl 2,3,5,6-tetrachloro-4-hydroxyphenyl phosphate CAS No. 7153-68-6

Diphenyl 2,3,5,6-tetrachloro-4-hydroxyphenyl phosphate

Katalognummer: B12788739
CAS-Nummer: 7153-68-6
Molekulargewicht: 480.1 g/mol
InChI-Schlüssel: OKZNIFWRYLZALL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 58986: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied for its interactions with biological systems and its potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NSC 58986 typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical structure.

Industrial Production Methods: In an industrial setting, the production of NSC 58986 may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions: NSC 58986 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

NSC 58986 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: NSC 58986 is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic uses, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

    Industry: NSC 58986 is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of NSC 58986 involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

NSC 58986 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 12345: Known for its similar chemical structure but different biological activity.

    NSC 67890: Shares some chemical properties with NSC 58986 but has distinct applications in medicine and industry.

The uniqueness of NSC 58986 lies in its specific interactions with biological systems and its potential for diverse applications across various scientific fields.

Eigenschaften

CAS-Nummer

7153-68-6

Molekularformel

C18H11Cl4O5P

Molekulargewicht

480.1 g/mol

IUPAC-Name

diphenyl (2,3,5,6-tetrachloro-4-hydroxyphenyl) phosphate

InChI

InChI=1S/C18H11Cl4O5P/c19-13-15(21)18(16(22)14(20)17(13)23)27-28(24,25-11-7-3-1-4-8-11)26-12-9-5-2-6-10-12/h1-10,23H

InChI-Schlüssel

OKZNIFWRYLZALL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C(=C(C(=C3Cl)Cl)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.